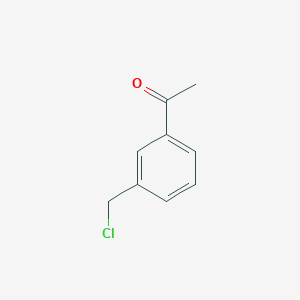

1-(3-(Chloromethyl)phenyl)ethanone

Description

Contextualization within Modern Organic Synthesis

In the realm of modern organic synthesis, the demand for efficient and selective methods to construct intricate molecular structures is ever-present. 1-(3-(Chloromethyl)phenyl)ethanone emerges as a crucial player in this context. It serves as a readily available building block, providing a scaffold upon which chemists can elaborate to create a diverse array of more complex molecules.

The presence of the chloromethyl group, a benzylic halide, makes it susceptible to nucleophilic substitution reactions. learncbse.in This reactivity allows for the introduction of a wide range of functional groups, thereby expanding the synthetic utility of the parent molecule. Simultaneously, the ketone moiety offers another reactive handle for various chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The strategic placement of these two functional groups at the meta position of the phenyl ring provides a unique geometric arrangement that is often sought after in the design of targeted molecules.

The synthesis of this compound itself is a subject of academic interest, with methods like the direct chloromethylation of 1-(3-methylphenyl)ethanone being a common approach. This reaction typically involves the use of reagents such as formaldehyde (B43269) and hydrochloric acid. chemicalbook.comchemicalbook.com

Significance as a Versatile Synthetic Intermediate in Advanced Chemical Sciences

The true significance of this compound lies in its role as a versatile synthetic intermediate, a molecular precursor to a vast number of compounds with applications across various domains of chemical science. Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the precise arrangement of functional groups is paramount for biological activity. cymitquimica.com

The electrophilic nature of the chloromethyl group facilitates reactions with a multitude of nucleophiles, enabling the construction of ethers, esters, amines, and other functionalized derivatives. This reactivity is fundamental to the assembly of larger, more complex molecules. The ketone group, on the other hand, can be transformed into alcohols, alkenes, and other functionalities, further diversifying the synthetic possibilities. For instance, the ketone can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165), or oxidized to a carboxylic acid.

The compound's structure allows for a stepwise and controlled functionalization, a key principle in modern synthetic strategy. Researchers can selectively target either the chloromethyl or the ketone group, depending on the desired outcome, making it an invaluable tool in the synthetic chemist's arsenal. This controlled reactivity is essential for the efficient and elegant synthesis of novel compounds with tailored properties.

Structure

3D Structure

Propriétés

IUPAC Name |

1-[3-(chloromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWCOTXRROPSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634165 | |

| Record name | 1-[3-(Chloromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41908-12-7 | |

| Record name | 1-[3-(Chloromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41908-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Chloromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloromethyl-phenyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Chloromethyl Phenyl Ethanone

Direct Chloromethylation Approaches

Direct chloromethylation involves the introduction of the -CH₂Cl group onto an aromatic ring in a single conceptual step. The most prominent of these methods are variants of the Friedel-Crafts alkylation reaction.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org For the synthesis of 1-(3-(chloromethyl)phenyl)ethanone, a specific variant known as the Blanc chloromethylation is often employed. This reaction typically uses a source of formaldehyde (B43269) (such as paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst. chemicalbook.comiosrjournals.org The acetyl group present on the phenylethanone (acetophenone) precursor is a deactivating, meta-directing group, which means that the incoming electrophile is directed to the carbon-3 position on the benzene (B151609) ring. sciencemadness.org However, the deactivating nature of the ketone can make the reaction sluggish under standard Friedel-Crafts conditions. sciencemadness.org

The efficiency of chloromethylation is highly dependent on the catalytic system and the specific reaction conditions employed. A range of catalysts and conditions have been explored to optimize the synthesis of chloromethylated aromatic compounds.

Catalytic Systems:

Lewis Acids: Traditional catalysts for Friedel-Crafts reactions, including chloromethylation, are strong Lewis acids. Zinc chloride (ZnCl₂) is commonly used for the Blanc reaction. chemicalbook.comchemicalbook.comgoogle.com Other effective Lewis acids include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and antimony(V) chloride (SbCl₅). google.combeilstein-journals.org

Brønsted Acids: Strong proton acids like sulfuric acid and hydrofluoric acid can also catalyze the reaction. beilstein-journals.org

Phase Transfer Catalysis (PTC): To overcome the heterogeneity of the reaction medium (often an aqueous formaldehyde/HCl phase and an organic aromatic phase), phase transfer catalysts are employed. These catalysts, such as quaternary ammonium (B1175870) salts and polyethylene (B3416737) glycols (e.g., PEG-800), facilitate the transfer of reactants between phases, enhancing reaction rates and yields. iosrjournals.orggoogle.comresearchgate.net For instance, a catalytic system of zinc chloride, acetic acid, sulfuric acid, and PEG-800 has been shown to be effective. researchgate.net

Reaction Conditions: The optimization of reaction parameters such as temperature, reaction time, and reactant ratios is crucial for maximizing the yield of the desired product while minimizing side reactions. Conditions are tailored to the specific substrate and catalytic system. For example, chloromethylation of m-xylene (B151644) using a phase transfer catalyst was optimized at 80°C for 90 minutes. iosrjournals.org In another PTC system for toluene (B28343), the optimal temperature was found to be 50°C for 8 hours. researchgate.net

| Catalytic System | Substrate Example | Reagents | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| ZnCl₂ / HCl | 4-Hydroxyacetophenone | Formaldehyde, HCl | Not specified | 92% | chemicalbook.comchemicalbook.com |

| ZnCl₂ / Acetic Acid / Sulfuric Acid / PEG-800 | Toluene | Paraformaldehyde, HCl gas | 50°C, 8 h | >80% Conversion | researchgate.net |

| Quaternary Ammonium Salt (PTC) | m-Xylene | Formalin, HCl | 80°C, 90 min | High Yield | iosrjournals.org |

| Quaternary Ammonium Salt (PTC) | Cumene | Not specified | Not specified | 98% Yield | google.com |

Regioselectivity: In the synthesis of this compound starting from acetophenone (B1666503), the regiochemical outcome is controlled by the directing effect of the acetyl (-COCH₃) group. As a meta-directing group, it guides the electrophilic chloromethylating agent primarily to the 3-position of the aromatic ring. While this provides the desired constitutional isomer, the deactivating nature of the group presents a challenge to achieving high reaction rates. sciencemadness.org

Yield Enhancement: Several strategies are used to enhance the reaction yield and efficiency:

Phase Transfer Catalysis (PTC): As mentioned, PTC is a primary method for improving yields in heterogeneous chloromethylation reactions by improving the interaction between the aqueous and organic reactants. iosrjournals.orggoogle.com

Catalyst Optimization: The choice of Lewis acid and the potential use of co-catalysts or promoters can significantly impact the yield. google.com A patent describes using alkylsulfonate amine ylide compounds, which act as phase transfer catalysts and form ionic liquids under the acidic reaction conditions, leading to high conversion rates and good selectivity. google.com

Solvent Selection: In some cases, particularly with solid or viscous aromatic compounds, the use of an inert solvent like a chlorinated hydrocarbon can improve the reaction. google.com

Chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as CMME or MOM-Cl, is a highly reactive chloromethylating agent that can be used in variants of the Blanc reaction. wikipedia.org

Historical Context and Synthesis: Historically, CMME was prepared by reacting formaldehyde, methanol (B129727), and hydrogen chloride. orgsyn.org A significant drawback of this classical method is the formation of the extremely dangerous and highly carcinogenic byproduct, bis(chloromethyl) ether (BCME). wikipedia.orgorgsyn.org

Modern Approaches and Safety: Due to the extreme toxicity and carcinogenicity of both CMME and its potential byproduct BCME, modern synthetic procedures prioritize safety by avoiding the isolation of CMME. wikipedia.orggoogle.com The preferred method is the in situ generation of CMME immediately before its use in the reaction mixture. A common and safer protocol involves reacting dimethoxymethane (B151124) with an acyl chloride (such as acetyl chloride) in the presence of a catalytic amount of a Lewis acid, like a zinc(II) salt. orgsyn.orgorganic-chemistry.org This approach generates a solution of CMME that can be used directly, minimizing handling and exposure, and crucially, it does not produce the hazardous BCME byproduct. orgsyn.orgorganic-chemistry.org

CMME is classified as a known human carcinogen and an extremely hazardous substance. wikipedia.orgwestliberty.edu Strict safety protocols, including working in well-ventilated fume hoods with appropriate personal protective equipment, are mandatory when handling this reagent, even in solution. westliberty.edu Post-reaction quenching with aqueous solutions is a standard procedure to destroy any unreacted CMME. wikipedia.org

Friedel-Crafts Alkylation Variants for the Synthesis of this compound

Indirect Synthesis via Hydroxymethylation and Subsequent Halogenation

An alternative to direct chloromethylation is an indirect, two-step pathway. This route involves first introducing a hydroxymethyl (-CH₂OH) group onto the aromatic ring to form an alcohol intermediate, which is then converted to the desired chloromethyl compound.

The key step in this indirect route is the synthesis of the alcohol intermediate, 1-(3-(hydroxymethyl)phenyl)ethanone. nih.gov This can be accomplished through various standard organic transformations. For example, one could start with 3-methylacetophenone and perform a selective oxidation of the benzylic methyl group, or alternatively, start with 3-formylacetophenone and reduce the aldehyde group to a primary alcohol.

Once the intermediate 1-(3-(hydroxymethyl)phenyl)ethanone is synthesized and purified, the benzylic alcohol can be converted to the corresponding benzyl (B1604629) chloride. nih.gov This halogenation is a standard transformation typically achieved using reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or concentrated hydrochloric acid. This two-step process offers an alternative that avoids the direct use of formaldehyde and strong acid systems characteristic of the Blanc reaction.

Conversion of Hydroxymethyl to Chloromethyl Moieties (e.g., using Thionyl Chloride or Phosphorus Pentachloride)

A primary and direct route to synthesizing this compound is through the conversion of its corresponding alcohol precursor, 1-(3-(hydroxymethyl)phenyl)ethanone. This transformation typically employs classic chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

When using thionyl chloride, the reaction proceeds by converting the benzylic alcohol into a chlorosulfite intermediate. The chloride ion, either from the decomposition of the chlorosulfite or from a base like pyridine (B92270), then acts as a nucleophile, attacking the benzylic carbon and displacing the chlorosulfite group to form the desired benzyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. A representative procedure involves refluxing the alcohol with thionyl chloride, often in the presence of a few drops of a base like pyridine, in an inert solvent such as benzene. prepchem.com

Phosphorus pentachloride operates through a similar principle, forming a phosphoryl chloride intermediate which is subsequently displaced by a chloride ion. Both reagents are effective but are also hazardous and produce corrosive acidic byproducts, necessitating careful handling and workup procedures.

A more modern and highly chemoselective alternative for the chlorination of benzylic alcohols utilizes a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This method is notable for its rapid reaction times (10–40 minutes) and nearly quantitative yields under neutral conditions, making it compatible with acid-sensitive functional groups. organic-chemistry.org The reaction is highly selective for benzylic alcohols over aliphatic alcohols. organic-chemistry.org

Table 1: Comparison of Reagents for Hydroxymethyl to Chloromethyl Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) / Pyridine | Reflux in an inert solvent (e.g., benzene) prepchem.com | High yield, gaseous byproducts drive reaction forward. | Generates corrosive HCl gas, reagent is hazardous. |

| Phosphorus Pentachloride (PCl₅) | Reaction in an inert solvent. | Effective for converting alcohols to chlorides. | Solid reagent can be difficult to handle, produces solid byproducts. |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Room temperature in anhydrous DMSO. organic-chemistry.org | High chemoselectivity, rapid reaction, neutral conditions, high yield. organic-chemistry.org | Stoichiometric use of TCT generates waste. |

Bromination Followed by Halogen Exchange Strategies

An alternative, two-step strategy involves the synthesis of an intermediate, 1-(3-(bromomethyl)phenyl)ethanone, followed by a halogen exchange reaction.

The first step is the benzylic bromination of the readily available starting material, 3-methylacetophenone. This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source. shodhsagar.commasterorganicchemistry.com The reaction is a free-radical substitution, initiated by a radical initiator like benzoyl peroxide or by UV irradiation, and is usually conducted in a non-polar solvent like carbon tetrachloride (CCl₄). missouri.edu This method, known as the Wohl-Ziegler reaction, is advantageous because NBS provides a low, constant concentration of Br₂, which favors selective substitution at the benzylic position over addition to the aromatic ring. masterorganicchemistry.com A specific procedure involves refluxing 3′-Methylacetophenone with NBS and benzoyl peroxide in carbon tetrachloride for one hour, yielding the target 1-(3-Bromomethyl-phenyl)-ethanone after purification.

The second step is a halogen exchange, commonly known as the Finkelstein reaction. byjus.comwikipedia.org In this Sₙ2 reaction, the bromo-substituent of 1-(3-(bromomethyl)phenyl)ethanone is displaced by a chloride ion. scienceinfo.com This is an equilibrium process that can be driven to completion by using a chloride salt that is soluble in the reaction solvent while the corresponding bromide salt is not. For converting a benzyl bromide to a benzyl chloride, a suitable system would involve using a chloride source like lithium chloride in a polar aprotic solvent.

Modern and Sustainable Synthetic Innovations for this compound

Recent advancements in chemical synthesis have emphasized the development of more sustainable, efficient, and safer processes. These innovations are applicable to the synthesis of this compound, aiming to improve upon traditional methods.

Green chemistry is a framework for designing chemical processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.comewadirect.com A key principle of green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comprimescholars.com

In the context of synthesizing this compound, applying these principles would favor certain routes over others. For instance, a direct chloromethylation reaction, such as the Blanc chloromethylation using formaldehyde and HCl, can be highly atom-economical, although it involves hazardous reagents. chemicalbook.com In contrast, substitution reactions that use stoichiometric reagents, like the conversion of the hydroxymethyl group with thionyl chloride, have a lower atom economy because atoms from the reagent (S and O) are not incorporated into the product and become waste.

Designing synthetic routes with high atom economy is a central goal of green chemistry, as it inherently leads to waste reduction. ispe.org This often involves the use of catalytic reactions instead of stoichiometric ones, which minimizes material use and environmental impact. instituteofsustainabilitystudies.comispe.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. rasayanjournal.co.inscribd.com

While a specific procedure for the microwave-assisted synthesis of this compound is not prominently documented, the principles of MAOS can be readily applied. For example, the conversion of a benzylic alcohol to the corresponding chloride could be significantly expedited. Microwave-assisted oxidation of benzylic alcohols under solvent-free conditions has been shown to be remarkably fast. scribd.com Similarly, the hydrolysis of benzyl chloride using microwaves takes only 3 minutes compared to 35 minutes with conventional heating. scribd.com These examples suggest that the chlorination of 1-(3-(hydroxymethyl)phenyl)ethanone using reagents like thionyl chloride or TCT could be optimized for speed and efficiency under microwave irradiation, potentially under solvent-free conditions, which aligns with green chemistry principles. rasayanjournal.co.in

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for process optimization, particularly in terms of safety, scalability, and control. beilstein-journals.org The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, which is a major safety benefit when working with reactive chemicals. vapourtec.com

For the synthesis of this compound, flow chemistry could be applied to several steps. The conversion of the benzylic alcohol using hazardous reagents like thionyl chloride would be made safer due to superior temperature control, mitigating the risk of runaway exothermic reactions. Furthermore, photochemical reactions, such as a radical chlorination, can be more efficiently and safely performed in flow reactors, which allow for uniform light penetration. A selective photochemical monochlorination of a toluene derivative has been successfully scaled up using a continuous flow process. vapourtec.com The oxidation of benzylic alcohols has also been demonstrated in continuous flow microreactors, achieving total conversion in less than a minute. rsc.org These examples highlight the potential of flow chemistry to enable safer, more efficient, and scalable production of this compound.

Table 2: Summary of Modern and Sustainable Synthetic Approaches

| Methodology | Key Principles | Potential Application to Synthesis | Advantages |

| Green Chemistry | Waste prevention, high atom economy, use of safer chemicals. instituteofsustainabilitystudies.com | Favoring direct, catalytic routes; minimizing solvent and byproduct waste. | Reduced environmental impact, lower costs, increased safety. ispe.org |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. rasayanjournal.co.in | Acceleration of the hydroxymethyl to chloromethyl conversion. | Increased reaction speed, higher yields, potential for solvent-free reactions. scribd.com |

| Flow Chemistry | Continuous processing, enhanced heat/mass transfer, improved safety. | Safer handling of hazardous reagents (e.g., thionyl chloride), scalable photochemical or catalytic reactions. vapourtec.comrsc.org | Enhanced safety, better process control, easy scalability, higher purity products. beilstein-journals.org |

Chemical Reactivity and Transformational Pathways of 1 3 Chloromethyl Phenyl Ethanone

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the phenyl ring is a primary benzylic halide. This structural feature makes the carbon atom of the chloromethyl group highly susceptible to nucleophilic attack. The proximity of the electron-withdrawing acetyl group in the meta position further influences the reactivity of this site.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols)

The benzylic carbon in 1-(3-(chloromethyl)phenyl)ethanone serves as a potent electrophile, readily reacting with a wide range of nucleophiles. This reactivity is characteristic of primary benzylic halides, which are known to undergo nucleophilic substitution reactions efficiently.

Amines: Both primary and secondary amines react with this compound to form the corresponding aminomethyl derivatives. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrochloric acid generated. The resulting 1-(3-(aminomethyl)phenyl)ethanone derivatives are valuable intermediates in the synthesis of more complex molecules.

Thiols: Thiol nucleophiles, such as thiophenol and its derivatives, readily displace the chloride ion to form thioether derivatives. Thiolate anions, generated by treating thiols with a base, are particularly effective nucleophiles in this context. These reactions are generally fast and provide high yields of the corresponding 1-(3-((arylthio)methyl)phenyl)ethanone compounds. libretexts.org

Formation of Substituted Derivatives of this compound

The nucleophilic substitution reactions of this compound provide a straightforward route to a variety of substituted derivatives. By selecting the appropriate nucleophile, a wide array of functionalities can be introduced at the benzylic position.

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | Methylamine | 1-(3-((Methylamino)methyl)phenyl)ethanone |

| Secondary Amine | Diethylamine | 1-(3-((Diethylamino)methyl)phenyl)ethanone |

| Thiol | Thiophenol | 1-(3-((Phenylthio)methyl)phenyl)ethanone |

| Cyanide | Sodium Cyanide | 1-(3-(Cyanomethyl)phenyl)ethanone |

| Azide (B81097) | Sodium Azide | 1-(3-(Azidomethyl)phenyl)ethanone |

This table presents a selection of potential nucleophilic substitution reactions and the resulting classes of compounds.

Mechanistic Investigations of Substitution Reactions

The nucleophilic substitution reactions at the chloromethyl group of this compound predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com Several factors support this mechanistic pathway:

Primary Substrate: The electrophilic carbon is a primary carbon, which is sterically accessible and thus favors the backside attack characteristic of the Sₙ2 mechanism. masterorganicchemistry.com

Concerted Process: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. masterorganicchemistry.com

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. The presence of the phenyl ring can stabilize this transition state through delocalization of electron density. chemtube3d.com

While a unimolecular (Sₙ1) mechanism involving a carbocation intermediate is possible for benzylic halides, it is less likely for primary substrates like this compound unless forced by specific reaction conditions, such as the use of a very poor nucleophile in a polar, protic solvent. The electron-withdrawing nature of the meta-acetyl group would also destabilize the formation of a benzylic carbocation, further favoring the Sₙ2 pathway.

Reactions Involving the Ethanone (B97240) Moiety

The ethanone (-C(O)CH₃) group of this compound is also a site for various chemical transformations, primarily involving reduction of the ketone or oxidation to a carboxylic acid.

Reduction of the Ketone Functionality to Alcohols

The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(3-(chloromethyl)phenyl)ethanol. This transformation is a common and well-established reaction in organic synthesis.

Sodium Borohydride (B1222165) Reduction: A widely used and selective method for this reduction is the use of sodium borohydride (NaBH₄). masterorganicchemistry.com This reagent is a mild reducing agent that chemoselectively reduces aldehydes and ketones in the presence of less reactive functional groups. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. masterorganicchemistry.comumn.edu

Catalytic Hydrogenation: Another effective method is catalytic hydrogenation. This involves reacting the ketone with hydrogen gas in the presence of a metal catalyst. acs.org Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed. Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a suitable catalyst, also provides an efficient route to the corresponding alcohol. acs.orgacs.orgresearchgate.netmdpi.comnih.gov

| Reduction Method | Reagent(s) | Product |

| Hydride Reduction | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | 1-(3-(Chloromethyl)phenyl)ethanol |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(3-(Chloromethyl)phenyl)ethanol |

| Transfer Hydrogenation | Isopropanol, Ru or Rh catalyst | 1-(3-(Chloromethyl)phenyl)ethanol |

This table summarizes common methods for the reduction of the ethanone moiety.

Oxidation Reactions to Corresponding Carboxylic Acids

The ethanone moiety can be oxidized to a carboxylic acid group, leading to the formation of 3-acetylbenzoic acid. This transformation typically requires strong oxidizing agents.

A common strategy involves the oxidation of the corresponding secondary alcohol, 1-(3-(chloromethyl)phenyl)ethanol, which is obtained from the reduction of this compound as described previously. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions, or chromic acid (H₂CrO₄), also known as the Jones reagent, can effect this transformation. vaia.comsciencequiz.netwikipedia.org The oxidation of a benzylic alcohol to a benzoic acid is a well-documented process. sciencequiz.net

Direct oxidation of the acetophenone (B1666503) derivative to the benzoic acid is also possible, although it may require harsh conditions. doubtnut.commasterorganicchemistry.comechemi.com For instance, treatment with hot, alkaline potassium permanganate followed by acidification can cleave the bond between the carbonyl carbon and the methyl group, yielding the carboxylic acid. doubtnut.commasterorganicchemistry.com

| Oxidation Target | Reagent(s) | Product |

| Secondary Alcohol | Potassium Permanganate (KMnO₄), H⁺/OH⁻ | 3-(Chloromethyl)benzoic acid |

| Secondary Alcohol | Chromic Acid (H₂CrO₄) | 3-(Chloromethyl)benzoic acid |

| Ketone | Hot, alkaline KMnO₄, then H⁺ | 3-Acetylbenzoic acid |

This table outlines potential pathways for the oxidation of the ethanone moiety or its corresponding alcohol.

Condensation and Other Carbonyl Transformations

The ketone carbonyl group in this compound is a key site for carbon-carbon bond formation through various condensation reactions. These transformations are fundamental in elongating carbon chains and constructing the core skeletons of more complex molecules.

Knoevenagel Condensation: The Knoevenagel condensation offers another pathway for C-C bond formation at the carbonyl group, reacting it with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.org Active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, possess two electron-withdrawing groups that increase the acidity of the methylene protons, facilitating deprotonation by a mild base like piperidine (B6355638) or ammonia (B1221849). wikipedia.org The resulting carbanion then attacks the carbonyl group of this compound, followed by dehydration to yield an α,β-unsaturated product. This reaction is crucial for synthesizing compounds with applications in pharmaceuticals and materials science.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into an alkene. This reaction involves a phosphonium (B103445) ylide, which is prepared from an alkyl halide and a phosphine (B1218219), typically triphenylphosphine. The ylide acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a phosphine oxide byproduct. The Wittig reaction is highly valued for its ability to form a carbon-carbon double bond at a specific location within a molecule.

Electrophilic Aromatic Substitution and Further Functionalization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups. The regiochemical outcome of these substitutions is dictated by the directing effects of the two existing substituents: the acetyl group (-COCH₃) and the chloromethyl group (-CH₂Cl).

The acetyl group is a meta-directing and deactivating group due to its electron-withdrawing nature through both inductive and resonance effects. Conversely, the chloromethyl group is an ortho-, para-directing and weakly deactivating group. The halogen's inductive effect is electron-withdrawing, while its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The interplay of these competing directing effects makes predicting the precise outcome of EAS reactions on this substrate complex without empirical data.

Nitration: Aromatic nitration, typically achieved with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.comlibretexts.org The active electrophile is the nitronium ion (NO₂⁺). Given the directing effects of the substituents on this compound, nitration could potentially lead to a mixture of isomers. The acetyl group would direct the incoming nitro group to the 5-position (meta), while the chloromethyl group would direct it to the 2-, 4-, and 6-positions (ortho and para). The strong deactivating effect of the acetyl group might favor substitution at positions directed by the less deactivating chloromethyl group.

Halogenation: The introduction of a halogen (e.g., Br or Cl) onto the aromatic ring is another common EAS reaction, typically catalyzed by a Lewis acid such as FeCl₃ or AlCl₃. libretexts.orgorganicmystery.com Similar to nitration, the position of halogenation would be influenced by the combined directing effects of the existing substituents, likely resulting in a mixture of ortho- and para-substituted products relative to the chloromethyl group, and meta-substituted products relative to the acetyl group.

Cascade and Multicomponent Reactions Employing this compound

The dual reactivity of this compound makes it an excellent candidate for cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single synthetic operation. These reactions are highly efficient, reducing the number of steps, solvent usage, and waste generation.

Biginelli Reaction: The Biginelli reaction is a well-known three-component reaction that produces dihydropyrimidinones, which are heterocyclic compounds with a wide range of pharmacological activities. nih.govnih.gov The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govmercer.eduresearchgate.net While a β-ketoester is the traditional carbonyl component, the reaction can be adapted to use other ketones. In a potential Biginelli-type reaction, this compound could serve as the ketone component, reacting with an aldehyde and urea (or thiourea) to form a substituted dihydropyrimidinone. This would create a complex heterocyclic structure incorporating the 3-(chloromethyl)phenyl moiety in a single step.

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is another classic multicomponent reaction used to prepare dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.org It is conceivable that this compound could participate in a Hantzsch-type synthesis, potentially acting as the carbonyl component that undergoes initial condensation to form an enamine or an α,β-unsaturated ketone intermediate, ultimately leading to a highly substituted pyridine ring bearing the 3-(chloromethyl)phenyl group. Such a reaction would provide a convergent and efficient route to complex pyridine derivatives.

Applications of 1 3 Chloromethyl Phenyl Ethanone in Advanced Chemical Synthesis

Role in Pharmaceutical Intermediate Synthesis

1-(3-(Chloromethyl)phenyl)ethanone is a key starting material in the creation of pharmaceutical intermediates, which are the foundational molecules for a variety of therapeutic agents. lookchemicals.combldpharm.com Its bifunctional nature allows for sequential or one-pot reactions to construct intricate molecular architectures.

Precursor to Potential Therapeutic Agents (e.g., Anti-inflammatory, Anticancer Drugs)

The scientific community has increasingly recognized the utility of this compound in the development of novel drugs. Its structural framework is integral to the synthesis of compounds with potential anti-inflammatory and anticancer properties. researchgate.netnih.govnih.gov For instance, derivatives of this compound are being investigated for their ability to inhibit inflammatory pathways, offering hope for new treatments for a range of inflammatory diseases. researchgate.netnih.gov Specifically, research has shown that certain 1,3-disubstituted prop-2-en-1-one derivatives can suppress neutrophilic inflammation by modulating key signaling pathways. nih.gov

In the field of oncology, the compound serves as a scaffold for creating molecules that exhibit cytotoxic activity against various cancer cell lines. nih.gov The synthesis of novel phenylthiazolylindoles and phenylthiazolyl-7-azaindoles, which have shown inhibitory effects against numerous human cancer cell lines, highlights the importance of this precursor. nih.gov

Synthesis of Biologically Active Scaffolds and Analogs (e.g., Quinolinyl Amines, Benzofuran (B130515), Triazole Derivatives)

The versatility of this compound extends to the synthesis of diverse biologically active scaffolds. bldpharm.com Its reaction with various nucleophiles and subsequent cyclization reactions pave the way for the creation of quinolinyl amines, benzofuran, and triazole derivatives, all of which are prominent heterocyclic structures in medicinal chemistry.

Quinolinyl Amines: The synthesis of ibuprofen-quinoline conjugates has been explored as a strategy to develop new anti-inflammatory and analgesic drug candidates. cardiff.ac.uk These conjugates have demonstrated the ability to reduce the production of inflammatory mediators. cardiff.ac.uk

Benzofuran Derivatives: Benzofuran and its derivatives are present in many natural products and biologically active compounds with a wide range of therapeutic properties, including anticancer and anti-inflammatory effects. mdpi.comnih.govnih.gov The synthesis of various benzofuran derivatives, often involving the cyclization of precursors derived from compounds like this compound, is a significant area of research. mdpi.comresearchgate.netoregonstate.edu

Triazole Derivatives: Triazoles are another class of heterocyclic compounds with broad biological activities. researchgate.netraco.cat this compound can be utilized in multi-step synthetic pathways to produce substituted triazole derivatives. nih.govmdpi.comresearchgate.net These derivatives are being investigated for a variety of therapeutic applications. researchgate.net

Utilization in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. lookchemicals.com Its derivatives are used to create novel pesticides and herbicides. The structural motifs accessible from this starting material can be tailored to target specific biological pathways in pests and weeds, leading to the development of more effective and selective crop protection agents.

Building Block for Specialty Chemicals and Fine Chemicals

The reactivity of this compound makes it a fundamental building block for the synthesis of a wide range of specialty and fine chemicals. lookchemicals.comscbt.com These are low-volume, high-value products with specific applications in various industries. The ability to introduce both a carbonyl group and a reactive chloromethyl group into a benzene (B151609) ring in a specific orientation provides synthetic chemists with a powerful tool for constructing complex molecules with desired properties. bldpharm.com

Application in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science and polymer chemistry. bldpharm.com

Synthesis of Functional Polymers with Specific Properties

The reactive chloromethyl group on the aromatic ring can be used as a site for polymerization or for grafting onto existing polymer chains. This allows for the creation of functional polymers with tailored properties such as thermal stability, conductivity, and optical characteristics. The acetyl group can also be modified post-polymerization to introduce further functionality. This dual reactivity opens up possibilities for designing advanced materials for a variety of applications, including electronics, coatings, and drug delivery systems. bldpharm.com

Precursors for Advanced Materials Development

The utility of a chemical compound in the synthesis of advanced materials is predicated on its molecular structure, reactivity, and ability to be incorporated into larger macromolecular architectures. The compound this compound possesses two key functional groups: a reactive chloromethyl group and an acetophenone (B1666503) moiety. These features theoretically permit its use as a versatile building block in polymer chemistry and materials science. However, a comprehensive review of available scientific literature and patent databases reveals a significant scarcity of specific research detailing the application of this compound as a precursor for advanced materials.

While the individual functional groups are well-exploited in materials synthesis—benzyl (B1604629) chlorides for initiating polymerizations or for post-polymerization modification, and acetophenone groups for creating photosensitive or chelating materials—the combined use of these functionalities in the specific isomeric arrangement of this compound is not extensively documented.

General synthetic strategies involving related compounds suggest potential, yet unconfirmed, pathways for the application of this compound. For instance, polymers containing benzyl chloride moieties are often used as scaffolds for further functionalization. ibm.com Similarly, acetophenone derivatives have been incorporated into polymers to introduce photo-crosslinking capabilities or to act as sites for metal coordination. nih.gov

Despite these possibilities, the absence of concrete examples in the published literature prevents a detailed discussion of its role in advanced materials development. There are no available research findings or data tables to present on the synthesis of specific polymers, liquid crystals, or other functional materials derived directly from this compound. Commercial suppliers list it as a chemical intermediate, sometimes under the general category of "Polymer Science Material Building Blocks," but provide no specific applications or research citations. researchgate.net

Therefore, while the chemical structure of this compound suggests it could be a valuable precursor for advanced materials, there is currently a lack of empirical evidence in the scientific domain to substantiate this potential. Further research would be necessary to explore and establish its utility in this field.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 1 3 Chloromethyl Phenyl Ethanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 1-(3-(chloromethyl)phenyl)ethanone. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide a fingerprint of the compound, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR spectral data reveals the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methylene (B1212753) protons of the chloromethyl group are observed. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the carbonyl and chloro groups.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the expected number of carbon atoms and their chemical environments. The carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbon all resonate at characteristic chemical shifts.

| ¹H NMR Data | |

| Assignment | Chemical Shift (δ) ppm |

| Aromatic protons | 7.35-7.95 (m, 4H) |

| Chloromethyl protons (-CH₂Cl) | 4.60 (s, 2H) |

| Methyl protons (-COCH₃) | 2.60 (s, 3H) |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (δ) ppm |

| Carbonyl carbon (C=O) | 197.7 |

| Aromatic carbons | 138.8, 137.2, 133.0, 128.9, 128.7, 127.0 |

| Chloromethyl carbon (-CH₂Cl) | 45.4 |

| Methyl carbon (-COCH₃) | 26.7 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. bldpharm.com When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying volatile impurities. nih.gov

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the compound's molecular weight. The presence of chlorine is indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak being approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragments may include the loss of the chloromethyl radical or the acetyl group.

GC-MS analysis allows for the separation of this compound from any volatile impurities before mass analysis. mdpi.com This provides a purity profile of the sample and enables the identification of contaminants by comparing their mass spectra to spectral libraries.

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₉H₉ClO chemnet.com |

| Molecular Weight | 168.62 g/mol chemnet.comsigmaaldrich.com |

| Monoisotopic Mass | 168.034193 u chemspider.com |

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) Spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group of the ketone. The C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretching vibration of the chloromethyl group typically appears in the fingerprint region, around 600-800 cm⁻¹.

| Infrared (IR) Spectroscopy Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | ~1685 |

| Aromatic C-H | ~3050 |

| Aliphatic C-H | ~2925 |

| C-Cl | ~700-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands characteristic of the substituted benzene (B151609) ring and the carbonyl group. The π → π* transitions of the aromatic ring usually result in strong absorptions at shorter wavelengths (around 200-280 nm). The n → π* transition of the carbonyl group is a weaker absorption that appears at longer wavelengths (around 300-330 nm).

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for quantifying its concentration in a mixture. These techniques separate the components of a sample based on their differential distribution between a stationary phase and a mobile phase. bldpharm.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of this compound. google.com It offers high resolution, sensitivity, and speed.

For purity analysis, a sample of this compound is injected into the HPLC system. The components of the sample are separated on a chromatographic column (the stationary phase) by a liquid mobile phase pumped at high pressure. A detector, typically a UV detector set at a wavelength where the compound absorbs strongly, monitors the eluent. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for the determination of its purity relative to any detected impurities.

Supercritical Fluid Chromatography (SFC) for Chiral Separations of Related Compounds

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for the separation of enantiomers, a critical task in many areas of chemical research and development. selvita.comchromatographyonline.com While this compound is an achiral molecule, its derivatives, produced through reactions involving the ketone or chloromethyl group, can be chiral. For instance, the reduction of the ketone can yield the chiral alcohol, 1-(3-(chloromethyl)phenyl)ethanol. SFC is an ideal methodology for separating the enantiomers of such related chiral compounds.

The technique primarily utilizes supercritical carbon dioxide as the main component of the mobile phase, often with the addition of an organic modifier, typically an alcohol such as methanol, ethanol, or isopropanol (B130326). chromatographyonline.comnih.gov This mobile phase, existing in a state above its critical temperature and pressure, possesses unique properties like low viscosity and high diffusivity, which allow for high-speed and highly efficient separations. selvita.comchromatographyonline.com The environmental benefit of using non-toxic CO2, which can be recycled, makes SFC a prominent example of green chemistry, especially when compared to traditional normal-phase liquid chromatography that uses more hazardous solvents. selvita.com

The core of chiral separation in SFC lies in the use of a Chiral Stationary Phase (CSP). chromatographyonline.comphenomenex.com Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are the most widely used and have proven effective for a broad range of compounds. chromatographyonline.comnih.gov The separation mechanism involves the differential interaction of enantiomers with the chiral selector in the stationary phase, leading to different retention times and, thus, separation. chromatographyonline.com

Method development in chiral SFC involves screening a combination of different CSPs and mobile phase modifiers to achieve the best resolution. researchgate.net Further optimization can be achieved by adjusting parameters such as back pressure, temperature, and the use of additives. chromatographyonline.comafmps.be For example, increasing the back pressure generally increases the mobile phase density and strength, leading to shorter retention times. afmps.be

Table 1: Typical Parameters for Chiral SFC Method Development

| Parameter | Typical Setting/Range | Purpose | Source(s) |

| Columns (CSPs) | Polysaccharide-based (e.g., Chiralpak AD, AS; Chiralcel OD, OJ) | Provide chiral recognition for enantiomer separation. | nih.govnih.govresearchgate.net |

| Mobile Phase | Supercritical CO₂ with an organic modifier | Elutes the compounds from the column. | selvita.comchromatographyonline.com |

| Organic Modifier | Methanol, Ethanol, or Isopropanol (5-40%) | Adjusts the mobile phase strength and selectivity. | chromatographyonline.comnih.gov |

| Back Pressure | 125 - 250 bar | Influences mobile phase density and strength, affecting retention. | afmps.be |

| Temperature | 5 - 40 °C | Affects selectivity and efficiency; limited by column stability. | afmps.be |

| Flow Rate | 1 - 6 mL/min | Controls analysis time and can impact resolution. | afmps.be |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable tool in synthetic organic chemistry for qualitatively monitoring the progress of a reaction. libretexts.orgrsc.org Its application is crucial during the synthesis of this compound, which is commonly prepared via a Friedel-Crafts acylation of (chloromethyl)benzene with an acetylating agent in the presence of a Lewis acid catalyst. organic-chemistry.org

The primary objective of using TLC for reaction monitoring is to observe the consumption of the starting material and the simultaneous formation of the desired product over time. libretexts.orgyoutube.com This allows the chemist to determine the optimal reaction time and to know when the reaction is complete, preventing the formation of byproducts from over-reaction or ensuring the reaction has not stalled. libretexts.org

The procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically a silica gel plate, at various time intervals. rsc.org A standard setup involves a three-lane spotting pattern: rochester.edurochester.edu

Lane 1 (Reference): A spot of the pure starting material (e.g., (chloromethyl)benzene).

Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.

Lane 3 (Reaction Mixture): A spot of the reaction mixture.

The plate is then developed in a suitable solvent system, and the spots are visualized, often using a UV lamp if the compounds are UV-active. rochester.edu The product, this compound, contains a carbonyl group conjugated to the aromatic ring, making it more polar than the (chloromethyl)benzene starting material. Consequently, the product will have a lower Retention Factor (Rf) value and will appear as a new spot below the starting material spot on the silica gel plate. chegg.com The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. youtube.com The co-spot is essential for confirming the identity of the spots, especially when the Rf values of the reactant and product are very similar. rochester.edurochester.edu

Table 2: Illustrative TLC Monitoring of this compound Synthesis

| Time Point | Lane 1: Starting Material (SM) | Lane 2: Co-spot (SM + Mixture) | Lane 3: Reaction Mixture | Interpretation | Source(s) |

| t = 0 min | Strong Spot | Strong Spot | Strong SM Spot, No Product Spot | Reaction has just begun. | libretexts.orgyoutube.com |

| t = 30 min | Strong Spot | Two distinct spots | Fading SM Spot, New Product Spot appears below SM | Reaction is in progress. | libretexts.orgyoutube.com |

| t = 60 min | Strong Spot | One spot at Product Rf | No SM Spot, Strong Product Spot | Reaction is complete. | libretexts.orgyoutube.com |

Other Advanced Structural Elucidation Methods for Derivatives

Following the synthesis and purification of derivatives of this compound, advanced spectroscopic methods are employed to unambiguously confirm their chemical structures. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for this purpose. For example, the benzylic chloride group in this compound is a versatile functional handle that can be converted to other groups, such as an azide (B81097), to form 1-(3-(azidomethyl)phenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like 1-(3-(azidomethyl)phenyl)ethanone, one would expect to see characteristic signals for the aromatic protons (typically in the 7-8 ppm range), a singlet for the acetyl group protons (~2.6 ppm), and a singlet for the benzylic protons of the azidomethyl group (~4.5 ppm). The exact chemical shifts and splitting patterns of the aromatic protons would confirm the 1,3-disubstitution pattern on the phenyl ring.

¹³C NMR provides information about the carbon skeleton. For the same derivative, distinct signals would be observed for the carbonyl carbon (~197 ppm), the carbons of the aromatic ring (120-140 ppm range), the methyl carbon of the acetyl group (~26 ppm), and the benzylic carbon of the azidomethyl group (~54 ppm). Comparing the spectrum to that of a known related compound, like 1-(3-methylphenyl)ethanone, can aid in signal assignment. spectrabase.com

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For a derivative of this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass, allowing for the determination of its molecular formula. nih.gov The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the molecule. Characteristic fragmentation patterns, such as the loss of the acetyl group ([M-43]⁺) or cleavage at the benzylic position, would provide further structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Derivative: 1-(3-(Azidomethyl)phenyl)ethanone

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Comparison | Source(s) |

| Acetyl (CH₃) | ~2.6 (singlet) | ~27 | Typical for a methyl ketone. | spectrabase.com |

| Acetyl (C=O) | N/A | ~197 | Typical for an aryl ketone. | spectrabase.com |

| Benzylic (CH₂) | ~4.4 (singlet) | ~54 | Downfield shift due to electronegative azide group. | rsc.org |

| Aromatic (C-H) | 7.4 - 8.0 (multiplets) | 125 - 135 | Range typical for substituted benzene rings. | spectrabase.comrsc.org |

| Aromatic (C-C) | N/A | 137 - 139 | Quaternary carbons attached to the substituents. | spectrabase.comrsc.org |

Computational Chemistry and Theoretical Studies on 1 3 Chloromethyl Phenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules like 1-(3-(chloromethyl)phenyl)ethanone.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

| Parameter | Expected Trend for this compound | Significance |

|---|---|---|

| HOMO Energy | Lowered by electron-withdrawing groups | Region of electron donation (nucleophilicity) |

| LUMO Energy | Lowered by electron-withdrawing groups | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Potentially narrowed, suggesting increased reactivity | Indicates chemical reactivity and kinetic stability |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key vibrational modes would include the C=O stretch of the ketone, C-Cl stretch of the chloromethyl group, and various aromatic C-H and C-C vibrations. Comparing the calculated spectrum with experimental data can help to confirm the molecular structure and provide insights into the intramolecular forces.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on the behavior of molecules, complementing the static picture provided by quantum chemical calculations.

Molecular Dynamics Simulations to Understand Interactions

Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation effects, intermolecular interactions, and the conformational flexibility of the molecule. This would be particularly useful in understanding how the chloromethyl and acetyl groups interact with their local environment.

Conformational Analysis and Potential Energy Surface Scans

The presence of the flexible chloromethyl group suggests that this compound can exist in various conformations. A Potential Energy Surface (PES) scan involves systematically changing specific dihedral angles or bond lengths and calculating the energy at each point, with or without optimization of the remaining geometry. q-chem.com This allows for the identification of the most stable conformers (energy minima) and the transition states between them. q-chem.comstackexchange.com For this compound, a PES scan of the rotation around the bond connecting the chloromethyl group to the phenyl ring would be crucial for understanding its conformational preferences.

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Potential Energy Surface (PES) Scan | Identification of stable conformers and transition states | Understanding the rotational barrier of the chloromethyl group |

| Conformational Analysis | Determination of the lowest energy structure | Predicting the most likely shape of the molecule |

Reaction Mechanism Predictions and Kinetic Studies

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. bldpharm.com By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and reaction enthalpy, providing insights into the reaction kinetics and thermodynamics. The presence of both a reactive chloromethyl group, susceptible to nucleophilic substitution, and a ketone functional group, which can undergo nucleophilic addition, makes this molecule an interesting subject for theoretical reaction mechanism studies. cymitquimica.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational chemistry provides powerful tools to elucidate the Structure-Activity Relationship (SAR) of bioactive molecules, offering insights into how specific structural features influence their biological activity. For this compound and its analogs, computational approaches, particularly molecular docking, are instrumental in predicting and explaining their interactions with biological targets. These studies are crucial for guiding the synthesis of more potent and selective derivatives.

Research into the biological activity of acetophenone (B1666503) derivatives has identified them as promising inhibitors for a variety of enzymes. nih.govresearchgate.net Molecular docking simulations are a key computational technique used to investigate these interactions. nih.gov This approach models the binding of a ligand, such as an acetophenone derivative, into the active site of a target protein, helping to rationalize the compound's inhibitory potential and guide further chemical modifications. nih.govijisrt.com

A significant finding in the SAR of this class of compounds is the importance of the substitution pattern on the phenyl ring. For instance, studies on acetophenone derivatives as inhibitors of monoamine oxidase B (MAO-B) have revealed that substitutions at the C3 and C4 positions of the acetophenone structure are particularly favorable for inhibitory activity. rsc.org The presence of a halogenated substituent, such as the chloromethyl group in this compound, is noted as a beneficial feature for MAO-B inhibition. rsc.org Molecular docking studies have been employed to understand the binding modes of these compounds within the MAO-B active site, further clarifying these SAR observations. rsc.org

The versatility of the acetophenone scaffold is highlighted by its use in designing inhibitors for various other enzymatic targets. Computational and in-vitro studies have demonstrated that acetophenone derivatives can effectively inhibit enzymes such as acetylcholinesterase (AChE), carbonic anhydrases, and α-glycosidase. nih.govresearchgate.net In the development of novel antitubercular agents, molecular docking was used to guide the design of acetophenone-1,2,3-triazole conjugates as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in M. tuberculosis. nih.gov These computational models help to investigate the binding interactions and promote the rational design of compounds with enhanced activity. nih.gov

The general findings from these computational SAR studies are summarized in the table below, illustrating the common research approach for this class of compounds.

Table 1: Summary of Computational SAR Studies on Acetophenone Derivatives

| Enzyme Target(s) | Computational Method | Key SAR Findings from Computational Studies | Reference(s) |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Molecular Docking | Substitutions at the C3 and C4 positions of the acetophenone moiety, particularly with halogenated groups, are favorable for higher inhibitory activity. | rsc.org |

| α-glycosidase, Carbonic Anhydrases (hCA I/II), Acetylcholinesterase (AChE) | Molecular Docking | Docking scores are used to compare and correlate with experimentally determined biological activities (Ki and IC50 values) of various acetophenone derivatives. | nih.gov |

| Enoyl-acyl carrier protein reductase (InhA) | Molecular Docking, Ligand-Based Molecular Modeling | Computational modeling aids in designing novel acetophenone-triazole hybrids and investigating their binding mode within the InhA active site to rationalize high inhibitory potency. | nih.gov |

To systematically explore the SAR, computational studies often model the effect of modifying specific functional groups on the core acetophenone structure. The table below conceptualizes how different substituents, based on analogs found in chemical databases, could be evaluated computationally to predict their influence on binding affinity to a protein target.

Table 2: Conceptual SAR Study of this compound Analogs

| Compound Scaffold | Position of Substitution | Substituent (R) | Resulting Compound Example | Predicted Influence on Bioactivity (Hypothetical) |

|---|---|---|---|---|

| 3-Substituted Phenyl Ethanone (B97240) | R-C₆H₄-C(O)CH₃ (at meta position) | -CH₂Cl | This compound | Acts as a reactive electrophile; potential for covalent bonding or strong polar interactions in an active site. |

| -CH₃ | 1-(3-Methylphenyl)ethanone | Increases lipophilicity compared to -H; may enhance binding through van der Waals interactions. | ||

| -C(Cl)₃ | 1-[3-(Trichloromethyl)phenyl]ethanone | Significantly increases steric bulk and electron-withdrawing character compared to -CH₂Cl, potentially altering binding mode and reactivity. nih.gov | ||

| Disubstituted Phenyl Ethanone | R¹,R²-C₆H₃-C(O)CH₃ | R¹ = -CH₂Cl at C3, R² = -Br at C4 | 1-(4-Bromo-3-(chloromethyl)phenyl)ethan-1-one | Additional halogen (Br) increases molecular weight and modifies electronic properties, potentially enhancing binding affinity or altering selectivity. chemicalbook.com |

Biological and Medicinal Chemistry Research Involving 1 3 Chloromethyl Phenyl Ethanone Derivatives

Investigation of Enzyme Inhibition Potential

The ability of 1-(3-(chloromethyl)phenyl)ethanone derivatives to inhibit specific enzymes is a significant area of research. This inhibition can disrupt essential biological pathways in pathogens or diseased cells, making these compounds promising candidates for drug development.

Studies on Metabolic Control Mechanisms

Research into the derivatives of this compound has shed light on their potential to modulate metabolic pathways. For instance, certain derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. By inhibiting DHFR, these compounds can effectively halt cell growth and proliferation, a mechanism that is particularly relevant in the context of antimicrobial and anticancer therapies. mdpi.com

Enzyme Kinetics and Inhibitory Mechanisms (e.g., Urease Inhibition)

A notable area of investigation for these derivatives is their role as enzyme inhibitors, particularly against urease. nih.govnih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov This activity is a significant virulence factor for several pathogenic bacteria.

The inhibition of urease is a key strategy in the treatment of infections caused by ureolytic bacteria. nih.gov Kinetic studies, such as those using Lineweaver-Burk plots, have been employed to understand how these derivatives interact with urease. grafiati.commdpi.com Some derivatives have been shown to be potent urease inhibitors, with activity surpassing that of the standard inhibitor, thiourea. grafiati.com The mechanism of inhibition can vary, with some derivatives acting as competitive inhibitors, while others exhibit a mixed-type inhibition. grafiati.commdpi.com For example, a study on various extracts and pure compounds from the Cinnamomum genus revealed competitive and mixed inhibitory mechanisms against urease. mdpi.com

Research on Antimicrobial Activities of Derived Compounds

The antimicrobial properties of compounds derived from this compound have been extensively studied, revealing their potential to combat a range of pathogenic microorganisms.

Mechanisms of Action (e.g., Bacterial Cell Membrane Disruption, Metabolic Inhibition)

The antimicrobial effects of these derivatives are often attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. mdpi.com Some derivatives, such as alkyl pyridinols, have been shown to cause disruption and deformation of the staphylococcal membrane, indicating a membrane-associated mechanism of action. mdpi.com This disruption can lead to the leakage of cellular contents and ultimately, cell death.

Furthermore, the inhibition of crucial enzymes, as discussed earlier, represents a key metabolic inhibition strategy. mdpi.com By targeting enzymes essential for bacterial survival, these compounds can effectively arrest bacterial growth.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Chalcones synthesized from trisubstituted acetophenones containing a chloromethyl group have shown good antimicrobial activity against various human and plant pathogenic microbes. researchgate.net

Some derivatives exhibit selective activity. For instance, certain anaephene derivatives have been found to be potent against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA), but are ineffective against Gram-negative bacteria such as Pseudomonas aeruginosa. mdpi.com Conversely, other synthesized compounds have shown excellent activity against both Gram-positive (S. pyogen) and Gram-negative (E. coli) strains. biomedpharmajournal.org

Interactive Table of Antimicrobial Activity:

| Derivative Type | Target Bacteria | Efficacy | Reference |

|---|---|---|---|

| Chalcones | Human and plant pathogenic microbes | Good | researchgate.net |

| Anaephene derivatives | Gram-positive bacteria (e.g., S. aureus, MRSA) | Potent | mdpi.com |

| Pyridazinone derivatives | Gram-positive (S. pyogen) and Gram-negative (E. coli) | Excellent | biomedpharmajournal.org |

| 3-alkylidene-2-indolone derivatives | S. aureus, MRSA, P. aeruginosa, E. coli | Active | mdpi.com |

Exploration of Anticancer Potential

The structural features of this compound derivatives have also led to the exploration of their anticancer properties. The ability of these compounds to inhibit cell proliferation and induce cell death in cancer cells is a promising area of research. researchgate.net For example, some 3-(aminomethylidene)oxindole derivatives have been investigated for their significant kinase-inhibiting activity, a key target in cancer therapy. beilstein-journals.org Further research in this area is ongoing to fully elucidate the mechanisms and potential therapeutic applications of these compounds in oncology.

Anti-inflammatory Effects and Related Biological Pathways

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases, including cancer. Derivatives of this compound, especially chalcones, have been investigated for their anti-inflammatory properties.

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a signaling molecule with diverse physiological roles. However, the overproduction of NO by iNOS is associated with the pathophysiology of inflammation and various diseases. nih.gov Selective inhibition of iNOS is therefore a significant therapeutic goal.

Chalcones have been identified as potent inhibitors of iNOS. nih.gov Their anti-inflammatory action is often attributed to their ability to suppress the expression of the iNOS enzyme. For example, certain chalcone (B49325) analogues have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell lines, a common in vitro model for studying inflammation. rsc.orgnih.gov The inhibitory concentration (IC₅₀) for some of these compounds, such as compound 3h in one study, was found to be 7.6 ± 1.6 μM for NO production inhibition. nih.gov This inhibition is often linked to the suppression of the NF-κB pathway, which is a key regulator of iNOS gene expression. rsc.org

| Compound Class | Specific Derivative Example | Biological Effect | IC₅₀ Value | Cell Line | Reference |

| Chalcone Analogue | Compound 3h | Inhibition of NO production | 7.6 ± 1.6 μM | RAW264.7 | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations for Derived Therapeutics

The development of effective therapeutics from this compound derivatives requires a thorough understanding of their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

The absorption and bioavailability of a drug determine its concentration in the systemic circulation and, consequently, its efficacy. For chalcone derivatives, their generally lipophilic (fat-soluble) nature can influence their absorption across biological membranes. However, poor aqueous solubility can sometimes limit their bioavailability.